molecular formula C9H15N3 B15263348 2-(4-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethan-1-amine

2-(4-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethan-1-amine

Cat. No.: B15263348
M. Wt: 165.24 g/mol
InChI Key: HEBQOFHVKMJZGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethan-1-amine is a heterocyclic compound featuring a pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethan-1-amine typically involves the formation of the pyrazole ring followed by the introduction of the ethanamine side chain. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopropyl hydrazine with 1-methyl-3-oxobutan-1-one can yield the desired pyrazole ring . The subsequent introduction of the ethanamine group can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety protocols and environmental considerations are crucial in industrial settings to ensure efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)propan-1-amine
  • 2-(4-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethanol
  • 4-Cyclopropyl-1-methyl-1H-pyrazole

Uniqueness

2-(4-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethan-1-amine is unique due to its specific structural features, such as the cyclopropyl group and the ethanamine side chain. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

2-(4-cyclopropyl-1-methylpyrazol-3-yl)ethanamine

InChI

InChI=1S/C9H15N3/c1-12-6-8(7-2-3-7)9(11-12)4-5-10/h6-7H,2-5,10H2,1H3

InChI Key

HEBQOFHVKMJZGC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)CCN)C2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.